1-Oxo-1-phenylpropan-2-yl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate
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Overview
Description
1-Oxo-1-phenylpropan-2-yl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a quinoline core, which is known for its diverse biological activities, and is substituted with bromine and chlorine atoms, enhancing its reactivity and potential utility in medicinal chemistry.
Preparation Methods
The synthesis of 1-Oxo-1-phenylpropan-2-yl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds.
Bromination and Chlorination:
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-Oxo-1-phenylpropan-2-yl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide for methoxylation.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide).
Scientific Research Applications
1-Oxo-1-phenylpropan-2-yl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s quinoline core makes it a candidate for developing new anticancer, antiviral, and antimicrobial agents.
Biological Studies: It is used in studying the interactions of quinoline derivatives with biological targets, including enzymes and receptors.
Material Science: The compound’s unique structural properties are explored in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-Oxo-1-phenylpropan-2-yl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The quinoline core can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the bromine and chlorine substitutions enhance its binding affinity to specific proteins, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
1-Oxo-1-phenylpropan-2-yl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate can be compared with other quinoline derivatives such as:
Chloroquine: Known for its antimalarial activity, chloroquine also features a quinoline core but lacks the bromine and chlorine substitutions.
Quinoline N-oxides: These compounds are oxidized derivatives of quinoline and exhibit different reactivity and biological activities.
Quinoxaline Derivatives: These compounds contain a similar nitrogen-containing heterocyclic structure but differ in their substitution patterns and biological activities.
Properties
CAS No. |
355421-54-4 |
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Molecular Formula |
C25H17BrClNO3 |
Molecular Weight |
494.8 g/mol |
IUPAC Name |
(1-oxo-1-phenylpropan-2-yl) 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C25H17BrClNO3/c1-15(24(29)17-5-3-2-4-6-17)31-25(30)21-14-23(16-7-10-19(27)11-8-16)28-22-12-9-18(26)13-20(21)22/h2-15H,1H3 |
InChI Key |
WBGICBOOSJDGKG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1)OC(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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